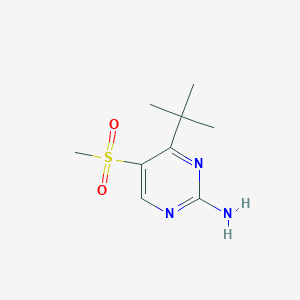
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a tert-butyl group at position 4, a methylsulfonyl group at position 5, and an amino group at position 2 of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as β-diketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and methylsulfonyl groups are introduced through substitution reactions. For instance, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base, while methylsulfonyl groups can be introduced using methylsulfonyl chloride in the presence of a base.
Amination: The amino group at position 2 can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)pyrimidin-2-amine: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the tert-butyl group.
4-(tert-Butyl)-5-(methyl)pyrimidin-2-amine: Contains a methyl group instead of a methylsulfonyl group.
Uniqueness
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
4-tert-butyl-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)7-6(15(4,13)14)5-11-8(10)12-7/h5H,1-4H3,(H2,10,11,12) |
Clave InChI |
MNSKHAFUOCZMQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=NC=C1S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


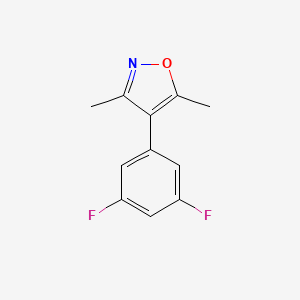
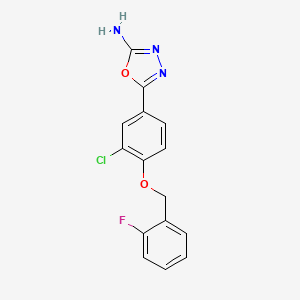
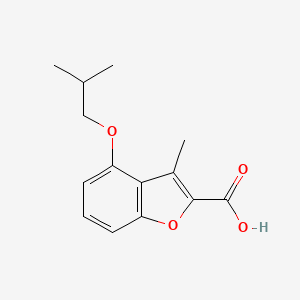
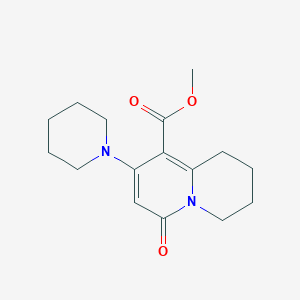
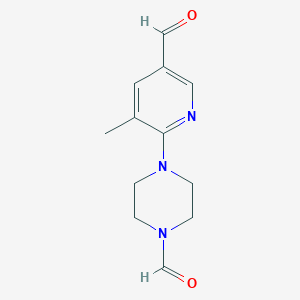
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
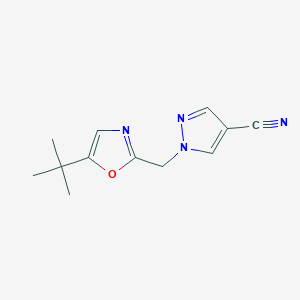

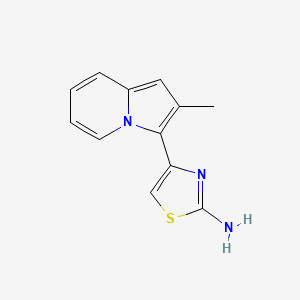

![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)
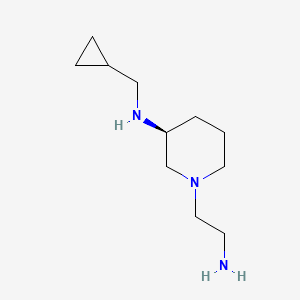
![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)

